![molecular formula C20H35NO15 B10758868 N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10758868.png)

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Typ-II-Trisaccharid ist ein kleines Molekül, das zur Klasse der organischen Verbindungen gehört, die als Acylaminosaccharide bekannt sind. Diese Verbindungen enthalten einen Zucker, der über eine N-Acyl-Gruppe an eine Kette gebunden ist. H-Typ-II-Trisaccharid ist ein wichtiger Bestandteil des Histo-Blutgruppen-ABO-Systems, das drei Kohlenhydratantigene umfasst: A, B und H .

Vorbereitungsmethoden

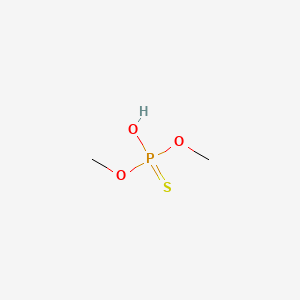

Synthetische Routen und Reaktionsbedingungen: Die Synthese von H-Typ-II-Trisaccharid erfolgt in der Regel unter Verwendung von Glykosyldonoren und -akzeptoren, um glykosidische Bindungen zu bilden. Eine gängige Methode beinhaltet die Verwendung von Thioglykosiden, die mit Methyltrifluormethansulfonat oder Dimethyl(methylthio)sulfoniumtetrafluoroborat aktiviert werden. Diese aktivierten Zwischenprodukte werden dann verwendet, um die glykosidischen Bindungen aufzubauen .

Industrielle Produktionsverfahren: Die industrielle Produktion von H-Typ-II-Trisaccharid kann durch enzymatische Verfahren erreicht werden. So wurde beispielsweise die Alginatlyase AlyC7 aus Vibrio sp. C42 als Trisaccharid-produzierende Lyase mit hoher Aktivität und breiter Substratspezifität charakterisiert. Dieses Enzym kann extrazellulär in Escherichia coli produziert werden und liefert hohe Mengen an Trisacchariden aus der Natriumalginat-Degradation .

Chemische Reaktionsanalyse

Reaktionstypen: H-Typ-II-Trisaccharid durchläuft verschiedene chemische Reaktionen, darunter Glykosylierung, Oxidation und Reduktion. Glykosylierungsreaktionen beinhalten die Übertragung von Zuckermolekülen zur Bildung von glykosidischen Bindungen, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen an den Zuckereinheiten modifizieren .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von H-Typ-II-Trisaccharid verwendet werden, sind Glykosyldonoren wie Thioglykoside, Methyltrifluormethansulfonat und Dimethyl(methylthio)sulfoniumtetrafluoroborat. Diese Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, um die Bildung der gewünschten glykosidischen Bindungen zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit H-Typ-II-Trisaccharid gebildet werden, umfassen verschiedene glykosidische Derivate, die weiter modifiziert werden können, um komplexe Oligosaccharide und Polysaccharide zu erzeugen .

Wissenschaftliche Forschungsanwendungen

H-Typ-II-Trisaccharid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Baustein für die Synthese komplexer Kohlenhydrate verwendet. In der Biologie dient es als Modellverbindung für die Untersuchung von Glykosylierungsprozessen und Kohlenhydrat-Protein-Interaktionen. In der Medizin wird es bei der Entwicklung von Bluttypisierungsreagenzien und als Ziel für glykanspezifische Antikörper eingesetzt. In der Industrie wird es zur Herstellung von bioaktiven Oligosacchariden und Polysacchariden eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von H-Typ-II-Trisaccharid beinhaltet seine Interaktion mit spezifischen Glykosyltransferasen im Histo-Blutgruppen-ABO-System. Diese Enzyme katalysieren die Übertragung von Zuckermolekülen zur Bildung des H-Antigens, das dann weiter modifiziert wird, um die A- und B-Antigene zu erzeugen. Die Bindung von H-Typ-II-Trisaccharid an diese Enzyme induziert konformationelle Veränderungen, die die Übertragung der Zuckermoleküle erleichtern .

Analyse Chemischer Reaktionen

Types of Reactions: H TYPE II TRISACCHARIDE undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation reactions involve the transfer of sugar moieties to form glycosidic bonds, while oxidation and reduction reactions modify the functional groups on the sugar units .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of H TYPE II TRISACCHARIDE include glycosyl donors such as thioglycosides, methyl trifluoromethanesulfonate, and dimethyl (methylthio)sulfonium tetrafluoroborate. These reactions are typically carried out under controlled conditions to ensure the formation of the desired glycosidic linkages .

Major Products Formed: The major products formed from the reactions involving H TYPE II TRISACCHARIDE include various glycosidic derivatives, which can be further modified to produce complex oligosaccharides and polysaccharides .

Wissenschaftliche Forschungsanwendungen

H TYPE II TRISACCHARIDE has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex carbohydrates. In biology, it serves as a model compound for studying glycosylation processes and carbohydrate-protein interactions. In medicine, it is used in the development of blood typing reagents and as a target for glycan-specific antibodies. In industry, it is utilized in the production of bioactive oligosaccharides and polysaccharides .

Wirkmechanismus

The mechanism of action of H TYPE II TRISACCHARIDE involves its interaction with specific glycosyltransferases in the histo-blood group ABO system. These enzymes catalyze the transfer of sugar moieties to form the H antigen, which is then further modified to produce the A and B antigens. The binding of H TYPE II TRISACCHARIDE to these enzymes induces conformational changes that facilitate the transfer of the sugar moieties .

Vergleich Mit ähnlichen Verbindungen

H-Typ-II-Trisaccharid ist unter ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und Funktion im Histo-Blutgruppen-ABO-System einzigartig. Zu den ähnlichen Verbindungen gehören andere Trisaccharide und Oligosaccharide, die als Antigene im Blutgruppensystem dienen, wie z. B. die A- und B-Antigene. Diese Verbindungen weisen ähnliche glykosidische Bindungen auf, unterscheiden sich aber in den spezifischen Zuckermolekülen und ihrer Anordnung .

Liste ähnlicher Verbindungen

- H-Typ-I-Trisaccharid

- A-Antigen-Trisaccharid

- B-Antigen-Trisaccharid

- Lewis-Y-Tetrasaccharid

- Lewis-X-Trisaccharid

Eigenschaften

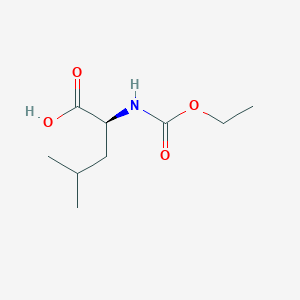

Molekularformel |

C20H35NO15 |

|---|---|

Molekulargewicht |

529.5 g/mol |

IUPAC-Name |

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C20H35NO15/c1-5-10(25)13(28)15(30)19(32-5)36-17-14(29)11(26)7(3-22)34-20(17)35-16-8(4-23)33-18(31)9(12(16)27)21-6(2)24/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1 |

InChI-Schlüssel |

PHTAQVMXYWFMHF-QVPNGJTFSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O)CO)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Chlorophenyl)-N-Methyl-2-Oxo-3-[(3,4,5-Trimethyl-1h-Pyrrol-2-Yl)methyl]-2h-Indole-5-Sulfonamide](/img/structure/B10758791.png)

![(3z,5s,6r,7s,8r,8as)-3-(Octylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-5,6,7,8-Tetrol](/img/structure/B10758799.png)

![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)

![4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide](/img/structure/B10758824.png)

![(2s)-2-[3-(Aminomethyl)phenyl]-3-{(S)-Hydroxy[(1r)-2-Methyl-1-{[(2-Phenylethyl)sulfonyl]amino}propyl]phosphoryl}propanoic Acid](/img/structure/B10758834.png)

![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)

![N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine](/img/structure/B10758869.png)